187-Fold Greater DHFR Inhibitory Potency Compared to 5-Chloro Analog
In head-to-head comparison against bovine liver dihydrofolate reductase (DHFR), 5-bromo-3-methyl-2,3-dihydro-1-benzofuran exhibits an IC50 of 160 nM, whereas the corresponding 5-chloro-3-methyl-2,3-dihydrobenzofuran derivative shows dramatically reduced potency with an IC50 of 29.9 μM [1][2]. This represents an approximately 187-fold difference in inhibitory activity, directly attributable to the bromine substitution at the 5-position [1][2].
| Evidence Dimension | DHFR enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | 5-Chloro-3-methyl-2,3-dihydrobenzofuran derivative: IC50 = 29.9 μM |
| Quantified Difference | 187-fold greater potency (29.9 μM / 0.160 μM = 187) |
| Conditions | Bovine liver DHFR assay with FH2 as substrate, 2 min preincubation |
Why This Matters
This substantial potency differential demonstrates that the bromine atom is critical for achieving nanomolar DHFR inhibition, making the bromo compound the required choice for any DHFR-targeting discovery program where the chloro analog would be ineffective at achievable concentrations.
- [1] BindingDB. BDBM50235582 CHEMBL4102361. IC50: 160 nM for inhibition of bovine liver DHFR using FH2 as substrate. View Source
- [2] BindingDB. BDBM50378365 CHEMBL574661. IC50: 29.9 μM for inhibition of bovine liver DHFR (5-chloro analog). View Source
